molecular formula C20H17N3O2 B14346513 Tri(pyridin-2-yl)methyl 2-methylprop-2-enoate CAS No. 97986-10-2

Tri(pyridin-2-yl)methyl 2-methylprop-2-enoate

Cat. No.: B14346513
CAS No.: 97986-10-2
M. Wt: 331.4 g/mol
InChI Key: NIAPDGWNZAPKPT-UHFFFAOYSA-N
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Description

Tri(pyridin-2-yl)methyl 2-methylprop-2-enoate is an organic compound that features a pyridine ring attached to a methylprop-2-enoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tri(pyridin-2-yl)methyl 2-methylprop-2-enoate typically involves the reaction of pyridine derivatives with methylprop-2-enoate under specific conditions. One common method involves the alkylation of 2-picolylamine by picolyl chloride, followed by esterification with methylprop-2-enoate . The reaction conditions often require the use of polar organic solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process may be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Tri(pyridin-2-yl)methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tri(pyridin-2-yl)methyl 2-methylprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tri(pyridin-2-yl)methyl 2-methylprop-2-enoate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tri(pyridin-2-yl)methyl 2-methylprop-2-enoate is unique due to its specific combination of functional groups and structural properties. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

97986-10-2

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

tripyridin-2-ylmethyl 2-methylprop-2-enoate

InChI

InChI=1S/C20H17N3O2/c1-15(2)19(24)25-20(16-9-3-6-12-21-16,17-10-4-7-13-22-17)18-11-5-8-14-23-18/h3-14H,1H2,2H3

InChI Key

NIAPDGWNZAPKPT-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC(C1=CC=CC=N1)(C2=CC=CC=N2)C3=CC=CC=N3

Origin of Product

United States

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